Cbz-Pentafluoro-L-Phenylalanine
Description
Cbz-Pentafluoro-L-Phenylalanine is a protected amino acid derivative where the α-amino group of L-phenylalanine is shielded by a benzyloxycarbonyl (Cbz) group, and the phenyl ring is fully substituted with five fluorine atoms. This structural modification enhances its lipophilicity, metabolic stability, and electronic properties, making it valuable in peptide synthesis and medicinal chemistry for probing steric and electronic effects in bioactive molecules .
Properties
Molecular Weight |
389.34 |
|---|---|
Origin of Product |
United States |
Comparison with Similar Compounds
The table below summarizes key structural and physicochemical differences between Cbz-Pentafluoro-L-Phenylalanine and related fluorinated/protected phenylalanine derivatives:
Structural and Functional Insights
Fluorination Effects
- Electron-Withdrawing Nature: Pentafluorination (this compound) significantly increases the ring’s electron deficiency compared to mono- or difluorinated analogs (e.g., PFF, Cbz-2,5-Difluoro-L-Phenylalanine). This enhances resistance to electrophilic attacks and stabilizes adjacent carbonyl groups in peptides .
- This compound is more lipophilic than Cbz-2,5-Difluoro-L-Phenylalanine (~377 vs. ~329 g/mol) .
Protecting Group Comparison
- Cbz vs. Boc: Cbz requires hydrogenolysis for deprotection, making it unsuitable for acid-sensitive compounds. Boc-Pentafluoro-D-Phenylalanine, in contrast, is cleaved under mild acidic conditions (e.g., TFA) but introduces stereochemical challenges due to its D-configuration .
- Pentafluorobenzoyl (IV Derivative): This non-protected acylated form demonstrates efficient synthesis (78% yield) and distinct crystallization behavior, suggesting utility in radiopharmaceuticals or enzyme inhibitors .
Limitations
- Solubility Challenges : High fluorine content in this compound may necessitate organic solvents for reactions, complicating green chemistry approaches.
- Stereochemical Constraints : D-isomers (e.g., Boc-Pentafluoro-D-Phenylalanine) are less common in natural systems, limiting their utility in biologically active peptides .
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